molecular formula C8H15ClN4 B11718917 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B11718917
M. Wt: 202.68 g/mol
InChI Key: DLSPEOIOIPHYAE-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of triazolopyrazines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Properties

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;/h6,9H,3-5H2,1-2H3;1H

InChI Key

DLSPEOIOIPHYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1CCNC2.Cl

Origin of Product

United States

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